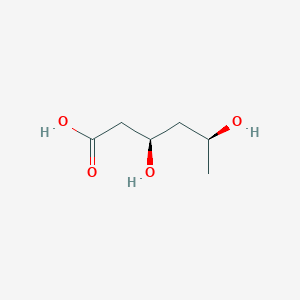

(3R,5S)-3,5-Dihydroxyhexanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

821772-71-8 |

|---|---|

Molecular Formula |

C6H12O4 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(3R,5S)-3,5-dihydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O4/c1-4(7)2-5(8)3-6(9)10/h4-5,7-8H,2-3H2,1H3,(H,9,10)/t4-,5+/m0/s1 |

InChI Key |

RUSJDZRTPDUURW-CRCLSJGQSA-N |

Isomeric SMILES |

C[C@@H](C[C@H](CC(=O)O)O)O |

Canonical SMILES |

CC(CC(CC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to (3R,5S)-3,5-Dihydroxyhexanoic Acid: A Key Chiral Intermediate in Statin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,5S)-3,5-Dihydroxyhexanoic acid is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its precise stereochemistry makes it a crucial building block in the synthesis of a class of cholesterol-lowering drugs known as statins. This technical guide provides an in-depth overview of its chemical identity, properties, and, most importantly, its role in the synthesis of these life-saving medications. Detailed experimental protocols for the preparation of its key derivatives are presented, along with a summary of its physicochemical properties. Furthermore, the fundamental biochemical pathway relevance of its core structure is illustrated.

Chemical Identity and Properties

The fundamental details of (3R,5S)-3,5-Dihydroxyhexanoic acid are crucial for its application in chemical synthesis.

Physicochemical Data

A summary of the key quantitative data for (3R,5S)-3,5-Dihydroxyhexanoic acid and a commercially significant derivative, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is provided below.

| Property | (3R,5S)-3,5-Dihydroxyhexanoic acid | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate |

| Molecular Formula | C6H12O4 | C10H19ClO4 |

| Molecular Weight | 148.16 g/mol [1] | 238.71 g/mol |

| Melting Point | Not available | 45-49°C |

| Boiling Point | Not available | 364.6 ± 42.0 °C (Predicted) |

| Flash Point | Not available | 174.295°C |

| Density | Not available | 1.168 ± 0.06 g/cm³ (Predicted) |

| XLogP3 | -0.8[1] | Not available |

Role in Statin Synthesis and Biochemical Pathway

The primary significance of (3R,5S)-3,5-dihydroxyhexanoic acid lies in its structural contribution to statin drugs. Statins are inhibitors of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. The dihydroxy acid moiety of the statin molecule mimics the natural substrate of this enzyme, HMG-CoA. This structural mimicry allows statins to bind to the active site of HMG-CoA reductase, thereby blocking the production of mevalonate, a precursor to cholesterol. The (3R,5S) stereochemistry is essential for this inhibitory activity.

Below is a diagram illustrating the role of the 3,5-dihydroxy acid pharmacophore in the inhibition of the HMG-CoA reductase pathway.

Experimental Protocols for the Synthesis of Key Derivatives

The synthesis of (3R,5S)-3,5-dihydroxyhexanoic acid derivatives is a critical step in the production of statins. Below are detailed methodologies for the synthesis of two important intermediates.

Chemical Synthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

This protocol is based on a patented method for the preparation of a key intermediate for atorvastatin.

Objective: To synthesize tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate via catalytic hydrogenation.

Materials:

-

tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

-

Ru[(R)-TolBINAP]Cl2 or its derivative catalyst

-

Organic solvent (e.g., methanol, ethanol)

-

Hydrogen gas

-

Water

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in an organic solvent in a reaction kettle.

-

Add the Ru[(R)-TolBINAP]Cl2 catalyst. The molar ratio of the substrate to the catalyst should be between 1:0.0003 and 1:0.0005.

-

Heat the reaction mixture and replace the nitrogen atmosphere in the kettle with hydrogen gas several times.

-

Pressurize the kettle with hydrogen to 3-5 MPa.

-

Maintain the reaction temperature at 40-60°C for 4-7 hours.

-

After the reaction is complete, slowly release the pressure to atmospheric pressure.

-

Remove the organic solvent by vacuum distillation.

-

Add water and ethyl acetate for extraction. Separate the organic layer.

-

Extract the aqueous layer again with ethyl acetate.

-

Combine the organic layers and wash with a saturated sodium chloride solution.

-

Separate the organic layer and dry it over a drying agent.

-

Concentrate the dried organic phase to obtain tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.

Biocatalytic Synthesis of Ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate

This method utilizes a recombinant enzyme for stereoselective reduction.

Objective: To prepare ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate using a recombinant diketoreductase in a biphasic system.

Materials:

-

Ethyl-6-(benzyloxy)-3,5-dioxohexanoate (substrate)

-

Recombinant diketoreductase from Acinetobacter baylyi ATCC 33305

-

Aqueous buffer solution

-

Hexane (B92381) (or other suitable organic solvent)

-

Cofactor regeneration system (if necessary, e.g., glucose and glucose dehydrogenase)

Procedure:

-

Prepare a biphasic system consisting of an aqueous buffer and hexane in a 1:1 volume ratio.

-

Dissolve the substrate, ethyl-6-(benzyloxy)-3,5-dioxohexanoate, in the organic phase to a concentration of 105 g/L (378 mM).

-

Add the recombinant diketoreductase to the aqueous phase.

-

If required, include components for cofactor regeneration in the aqueous phase.

-

Agitate the biphasic mixture to facilitate the reaction at the interface.

-

Monitor the reaction progress by periodically analyzing samples from the organic phase using techniques like HPLC.

-

Upon completion, separate the organic phase containing the product.

-

The product, ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate, can be purified from the organic solvent. This method has been shown to achieve a yield of 83.5% with excellent stereoselectivity (de >99.5%, ee >99.5%).

Logical Workflow for Statin Intermediate Synthesis

The general workflow for the synthesis of statin side-chain intermediates, such as the derivatives of (3R,5S)-3,5-dihydroxyhexanoic acid, involves a key stereoselective reduction step. The following diagram illustrates this logical relationship.

Conclusion

(3R,5S)-3,5-Dihydroxyhexanoic acid and its derivatives are indispensable chiral building blocks in the pharmaceutical industry, particularly for the synthesis of statin drugs. The stereospecific synthesis of these compounds, either through chemical catalysis or biocatalysis, is a subject of ongoing research and process optimization. The methodologies and data presented in this guide offer a comprehensive overview for professionals engaged in the research and development of cardiovascular therapeutics. The understanding of the synthesis and the biochemical role of this key structural motif is fundamental to the advancement of medicinal chemistry in this area.

References

An In-Depth Technical Guide to the Physicochemical Properties of (3R,5S)-3,5-Dihydroxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5S)-3,5-Dihydroxyhexanoic acid is a chiral organic compound of significant interest in medicinal chemistry and drug development. As a key structural motif found in various biologically active molecules, including the side chains of HMG-CoA reductase inhibitors (statins), a thorough understanding of its physicochemical properties is paramount for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (3R,5S)-3,5-Dihydroxyhexanoic acid, outlines general experimental protocols for their determination, and presents its biological relevance within the mevalonate (B85504) pathway.

Physicochemical Properties

Precise experimental data for the physicochemical properties of (3R,5S)-3,5-Dihydroxyhexanoic acid are not extensively reported in publicly available literature. However, a number of properties have been computationally predicted and are summarized in the table below. These computed values offer valuable initial estimates for researchers.

| Property | Value | Source |

| IUPAC Name | (3R,5S)-3,5-dihydroxyhexanoic acid | PubChem[1] |

| Chemical Formula | C₆H₁₂O₄ | PubChem[1] |

| Molecular Weight | 148.16 g/mol | PubChem[1] |

| XLogP3 | -0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 148.07355886 g/mol | PubChem[1] |

| Topological Polar Surface Area | 77.8 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

| CAS Number | 821772-71-8 | PubChem[1] |

Note: The properties listed above are computationally predicted and should be confirmed by experimental data.

Experimental Protocols

Due to the lack of specific published experimental data for (3R,5S)-3,5-Dihydroxyhexanoic acid, this section provides generalized protocols for the determination of key physicochemical properties applicable to organic acids of this nature.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

General Protocol (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is a characteristic physical property.

General Protocol (Micro Boiling Point Method):

-

Sample Preparation: A small volume of the liquid is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point attachment).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like (3R,5S)-3,5-Dihydroxyhexanoic acid, this is a crucial parameter for understanding its ionization state at different pH values.

General Protocol (Potentiometric Titration):

-

Solution Preparation: A known concentration of the acid is dissolved in a suitable solvent, typically water or a water-miscible co-solvent if solubility is an issue.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Water Solubility Determination

Water solubility is a critical property for drug development, influencing absorption and distribution.

General Protocol (Shake-Flask Method):

-

Equilibration: An excess amount of the solid compound is added to a known volume of water in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Data Principles

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show distinct signals for the protons on the carbon backbone, including the methyl group, the methine protons attached to the hydroxyl-bearing carbons, and the methylene (B1212753) protons. The chemical shifts and coupling patterns would provide detailed information about the connectivity and stereochemistry of the molecule. The protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, and their chemical shifts would be concentration and solvent dependent.

-

¹³C NMR: The spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbonyl carbon of the carboxylic acid appearing at the lowest field.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3500-2500 cm⁻¹ would be characteristic of the O-H stretching vibrations of the carboxylic acid and the two hydroxyl groups.

-

A strong, sharp absorption peak around 1700 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid group.

-

C-O stretching vibrations for the hydroxyl groups would be expected in the 1200-1000 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 148 would likely be observed, although it might be weak. Fragmentation patterns would be expected to arise from the loss of water, the carboxyl group, and cleavage of the carbon-carbon bonds.

-

Electrospray ionization (ESI) mass spectrometry, particularly in the negative ion mode, would be expected to show a prominent ion at m/z = 147, corresponding to the deprotonated molecule [M-H]⁻.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel organic acid like (3R,5S)-3,5-Dihydroxyhexanoic acid.

Biological Context: The Mevalonate Pathway

(3R,5S)-3,5-Dihydroxyhexanoic acid is a structural component of the active forms of statin drugs, which are inhibitors of HMG-CoA reductase. This enzyme catalyzes a key rate-limiting step in the mevalonate pathway, the metabolic route for the synthesis of cholesterol and other isoprenoids. The dihydroxy acid moiety is crucial for the inhibitory activity of these drugs as it mimics the structure of mevalonate, the product of the HMG-CoA reductase reaction.[2][3][4]

The following diagram provides a simplified overview of the initial steps of the mevalonate pathway, highlighting the role of HMG-CoA reductase.

References

- 1. (3R,5S)-3,5-Dihydroxyhexanoic acid | C6H12O4 | CID 22850990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 3. Synthesis and biological activity of new HMG-CoA reductase inhibitors. 3. Lactones of 6-phenoxy-3,5-dihydroxyhexanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HMG_CoA_reductase [collab.its.virginia.edu]

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of (3R,5S)-3,5-Dihydroxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of (3R,5S)-3,5-dihydroxyhexanoic acid. It details experimental protocols for its synthesis and stereochemical analysis and discusses its significant role as a key chiral intermediate in the synthesis of HMG-CoA reductase inhibitors, commonly known as statins.

Molecular Structure and Stereochemistry

(3R,5S)-3,5-Dihydroxyhexanoic acid is a chiral organic compound with the molecular formula C₆H₁₂O₄ and a molecular weight of 148.16 g/mol .[1] Its structure consists of a six-carbon hexanoic acid backbone with two hydroxyl groups at positions 3 and 5. The stereochemistry of this molecule is crucial for its biological activity and its utility as a pharmaceutical intermediate. The designation (3R, 5S) refers to the specific spatial arrangement of the hydroxyl groups at the two chiral centers, as determined by the Cahn-Ingold-Prelog priority rules.

The precise three-dimensional structure of this molecule is fundamental to its role as a precursor to potent pharmaceuticals. The specific orientation of the hydroxyl groups is essential for the proper binding of the final drug molecule to its target enzyme.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₀H₁₉ClO₄ |

| Molecular Weight | 238.71 g/mol |

| Melting Point | 45-49 °C |

| Boiling Point | 364.6 ± 42.0 °C (Predicted) |

| pKa | 13.69 ± 0.20 (Predicted) |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and methanol. |

Data for tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

Experimental Protocols

The stereoselective synthesis and analysis of (3R,5S)-3,5-dihydroxyhexanoic acid and its derivatives are critical for ensuring the enantiomeric purity of the final active pharmaceutical ingredient.

Stereoselective Synthesis

A key method for the synthesis of the tert-butyl ester of the dihydroxyhexanoic acid derivative is through the stereoselective reduction of a corresponding keto-alcohol precursor. This is often achieved using a carbonyl reductase enzyme, which offers high yield and excellent diastereoselectivity.

Protocol: Enzymatic Reduction for the Synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

-

Enzyme and Substrate Preparation : A stereoselective short-chain carbonyl reductase (SCR) is cloned and expressed in Escherichia coli. The substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, is prepared.

-

Bioreactor Setup : The synthesis is performed in a large-scale bioreactor (e.g., 5000 L) with the recombinant E. coli harboring the SCR.

-

Reaction Conditions : The substrate is added to the bioreactor at a high concentration (e.g., 400 g/L) and the reaction is maintained at 30°C.

-

Monitoring and Completion : The reaction progress is monitored to ensure complete conversion of the substrate.

-

Isolation and Purification : Upon completion, the product, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is isolated and purified. This process can achieve a high yield (e.g., 97.5%) and high diastereomeric excess (e.g., 99.5%).

Stereochemical Analysis by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of the stereoisomers of 3,5-dihydroxyhexanoic acid esters, ensuring the enantiomeric purity of the desired (3R, 5S) isomer.

Protocol: Chiral HPLC Separation of 3,5-Dihydroxy Ester Stereoisomers

-

Chromatographic System : A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase : A Chiralcel OD-RH column is used for the separation.

-

Mobile Phase : A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (B52724) (Solvent B) is employed.

-

Elution Gradient : The gradient is run from 25% to 30% Solvent B over 25 minutes, followed by holding at 30% Solvent B for an additional 5 minutes.

-

Flow Rate : The flow rate is maintained at 0.5 ml/min.

-

Detection : The stereoisomers are detected by UV absorbance at 220 nm.

-

Expected Retention Times : Under these conditions, the different stereoisomers are separated with distinct retention times. For example, the retention time for the 3R,5S-stereoisomer is approximately 23.5 minutes.

Biological Significance and Role in Statin Synthesis

(3R,5S)-3,5-Dihydroxyhexanoic acid is a crucial chiral building block in the synthesis of several blockbuster statin drugs, including rosuvastatin (B1679574) and atorvastatin.[2] These drugs are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3] The dihydroxyhexanoic acid side chain of statins mimics the structure of the natural substrate, HMG-CoA, allowing it to bind to the active site of the enzyme and block the production of mevalonate, a key precursor to cholesterol.[3]

The precise (3R, 5S) stereochemistry of the dihydroxy acid moiety is essential for the high inhibitory activity of these drugs.

Logical Workflow of Statin Synthesis

The following diagram illustrates the logical workflow from the stereoselective synthesis of the (3R,5S)-dihydroxyhexanoate intermediate to its incorporation into a statin drug.

Caption: Logical workflow for the synthesis of a statin drug.

HMG-CoA Reductase Inhibition Pathway

The diagram below illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway and its inhibition by statins, which contain the (3R,5S)-3,5-dihydroxyhexanoic acid-derived side chain.

Caption: Inhibition of the HMG-CoA reductase pathway by statins.

Conclusion

(3R,5S)-3,5-Dihydroxyhexanoic acid is a molecule of significant interest in the pharmaceutical industry due to its critical role as a chiral building block for the synthesis of life-saving statin drugs. The precise control of its stereochemistry during synthesis is paramount to the efficacy of the final pharmaceutical product. The experimental protocols and biological context provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis. Further research into the direct physicochemical properties of the parent acid would be beneficial for a more complete understanding of this important molecule.

References

The Linchpin of Cholesterol Synthesis Inhibition: A Deep Dive into the Dihydroxyhexanoic Acid Moiety of Statins

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the critical biological role of the dihydroxyhexanoic acid moiety, the cornerstone of statin therapy. This guide, tailored for researchers, scientists, and drug development professionals, elucidates the precise mechanisms by which this chemical entity exerts its profound effects on cholesterol metabolism and beyond, providing a foundational resource for advancements in cardiovascular drug discovery.

All statins, the most prescribed class of drugs for lowering low-density lipoprotein (LDL) cholesterol, share a common structural feature: a dihydroxyhexanoic acid component (or a prodrug lactone form that is hydrolyzed to this acid).[1][2][3][4] This moiety is the pharmacophore, the active part of the molecule that is responsible for its therapeutic effect.[2][4][5] It functions as a structural analog of the endogenous substrate 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA).[1][2][3] This mimicry allows statins to competitively inhibit HMG-CoA reductase (HMGR), the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol biosynthesis.[2][5][6][7]

The dihydroxyhexanoic acid portion of the statin molecule directly interacts with the active site of the HMGR enzyme.[7][8] Specific polar interactions between the hydroxyl and carboxyl groups of this moiety and amino acid residues within the enzyme's binding pocket are crucial for the high-affinity binding and potent inhibitory activity of statins.[2][5] This competitive and reversible inhibition prevents the conversion of HMG-CoA to mevalonate, thereby reducing the endogenous synthesis of cholesterol.[1][5][9]

Quantitative Analysis of Statin-HMG-CoA Reductase Interaction

The binding affinity of various statins for HMG-CoA reductase is a key determinant of their potency. This is often quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity.

| Statin | Inhibition Constant (Ki) (nM) | Binding Enthalpy (ΔH_binding) (kcal/mol at 25°C) | Binding Entropy (-TΔS at 25°C) (kcal/mol) |

| Atorvastatin | - | - | Favorable (drives binding) |

| Cerivastatin | - | - | Favorable (drives binding) |

| Fluvastatin | - | ~ 0 | Favorable (drives binding) |

| Pravastatin | 2 - 250 | - | Favorable (drives binding) |

| Rosuvastatin | - | -9.3 | - |

Note: Specific Ki and thermodynamic values can vary depending on the experimental conditions. The table summarizes ranges and qualitative findings from the cited literature.[5][10][11]

Experimental Protocols for Assessing Statin Activity

The determination of a statin's inhibitory effect on HMG-CoA reductase is fundamental to its characterization. The following protocols outline the key experimental methodologies.

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[10][12]

Materials:

-

Purified HMG-CoA reductase (catalytic domain)

-

Statin of interest (e.g., Fluvastatin)

-

HMG-CoA reductase assay buffer (e.g., 0.1 M Phosphate buffer, pH 7.5)

-

HMG-CoA solution (substrate)

-

NADPH solution

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer

Procedure:

-

Reagent Preparation:

-

Assay Setup:

-

Reaction Initiation and Measurement:

-

Data Analysis:

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to determine the thermodynamic parameters of binding interactions, such as binding enthalpy (ΔH) and binding entropy (ΔS).[10][11]

Materials:

-

Purified HMG-CoA reductase

-

Statin of interest

-

Dialysis buffer

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the purified HMG-CoA reductase against a suitable buffer.

-

Prepare the statin solution in the final dialysis buffer.

-

Degas both the protein and ligand solutions.[10]

-

-

ITC Experiment Setup:

-

Load the HMG-CoA reductase solution into the sample cell of the calorimeter.

-

Load the statin solution into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).[10]

-

-

Titration:

-

Perform a series of small, sequential injections of the statin solution into the protein solution.

-

Record the heat change after each injection.[10]

-

-

Data Analysis:

-

Integrate the heat signals to obtain the enthalpy change per injection.

-

Fit the binding isotherm to a suitable model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Downstream Signaling and Pleiotropic Effects

The inhibition of HMG-CoA reductase by the dihydroxyhexanoic acid moiety has consequences that extend beyond cholesterol reduction. By blocking the synthesis of mevalonate, statins also deplete the downstream isoprenoid intermediates, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[7][14] These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[3][7][14]

The proper function of these signaling proteins is dependent on their localization to cell membranes, which is facilitated by prenylation.[7] By inhibiting this process, the dihydroxyhexanoic acid moiety of statins indirectly modulates a variety of cellular signaling pathways, leading to the so-called "pleiotropic" effects of statins. These include improvements in endothelial function, anti-inflammatory effects, and stabilization of atherosclerotic plaques.[3][7][9][15] For instance, the inhibition of Rho and its downstream effector Rho-kinase (ROCK) can lead to the upregulation of endothelial nitric oxide synthase (eNOS), which improves vasodilation.[15]

Pharmacokinetic and Pharmacodynamic Considerations

The physicochemical properties conferred by the dihydroxyhexanoic acid moiety and the rest of the statin molecule influence their pharmacokinetic profiles. While the dihydroxyhexanoic acid is essential for binding to HMGR, the overall structure dictates properties like lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion.[16][17]

Lipophilic statins (e.g., atorvastatin, simvastatin) can passively diffuse into hepatocytes, while more hydrophilic statins (e.g., pravastatin, rosuvastatin) are actively transported.[8][17][18] This can influence their hepatoselectivity and potential for systemic side effects.[8][17] The metabolism of statins, primarily by cytochrome P450 (CYP) enzymes, is also a critical factor in their clinical use, as it can lead to drug-drug interactions.[19][20][21] For instance, atorvastatin, lovastatin, and simvastatin (B1681759) are substrates for CYP3A4.[20][21]

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facts and ideas on statins with respect to their lipophilicity: a focus on skeletal muscle cells and bone besides known cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins [mdpi.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-lactancia.org [e-lactancia.org]

- 9. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. assaygenie.com [assaygenie.com]

- 14. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Understanding the molecular mechanisms of statin pleiotropic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sysrevpharm.org [sysrevpharm.org]

- 17. Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. Drug interactions with HMG-CoA reductase inhibitors (statins): the importance of CYP enzymes, transporters and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HMG CoA Reductase Inhibitors ("Statins") | Johns Hopkins HIV Guide [hopkinsguides.com]

- 21. HMG-CoA Reductase Inhibitors (Statins) and their Drug Interactions Involving CYP Enzymes, P-glycoprotein and OATP Transporters-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

(3R,5S)-3,5-Dihydroxyhexanoic Acid: A Comprehensive Technical Guide to a Key Chiral Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

(3R,5S)-3,5-Dihydroxyhexanoic acid and its derivatives are pivotal chiral building blocks in the pharmaceutical industry, most notably for the synthesis of the side chains of market-leading statin drugs such as Rosuvastatin.[1][2] The precise stereochemistry of the two hydroxyl groups is crucial for the biological activity of these cholesterol-lowering agents, making the enantioselective synthesis of this syn-1,3-diol moiety a topic of significant research and industrial interest.[3][4] This technical guide provides an in-depth overview of the synthesis, properties, and applications of (3R,5S)-3,5-dihydroxyhexanoic acid, with a focus on its utility in drug development.

Physicochemical Properties

(3R,5S)-3,5-Dihydroxyhexanoic acid is a C6 carboxylic acid with two stereocenters. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C6H12O4[5] |

| Molecular Weight | 148.16 g/mol [5] |

| IUPAC Name | (3R,5S)-3,5-dihydroxyhexanoic acid[5] |

| CAS Number | 821772-71-8[5] |

| Canonical SMILES | C--INVALID-LINK--C--INVALID-LINK--CC(=O)O[5] |

Synthesis Methodologies

The synthesis of (3R,5S)-3,5-dihydroxyhexanoic acid and its esters, particularly the tert-butyl ester, has been achieved through both chemical and biocatalytic routes. The primary precursor for many of these syntheses is a β-keto ester, which is then stereoselectively reduced.

Biocatalytic methods are highly favored for their exceptional stereoselectivity, mild reaction conditions, and environmental friendliness.[2][6] These methods typically employ carbonyl reductases to reduce a β-keto ester precursor.

A common precursor for the biocatalytic synthesis is tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate.[2][7] The synthesis involves the stereoselective reduction of the ketone at the C3 position.

Experimental Protocol: Biocatalytic Reduction using Carbonyl Reductase

This protocol is a generalized representation based on common practices in the field.[2][7]

1. Enzyme and Cell Preparation:

- A suitable carbonyl reductase (e.g., from Candida or a recombinant E. coli) is selected.[1]

- The enzyme can be used as a whole-cell catalyst or as a purified and sometimes immobilized enzyme.[1][8] For cofactor regeneration (NADPH/NADH), a coupled enzyme system, such as glucose dehydrogenase, is often co-expressed or co-immobilized.[2]

2. Reaction Setup:

- The precursor, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, is dissolved in a suitable buffer or organic solvent system.

- The biocatalyst (whole cells or immobilized enzyme) is added to the reaction mixture.

- A cofactor regeneration system is included if necessary (e.g., glucose for a glucose dehydrogenase coupled system).[2]

3. Reaction Conditions:

- Temperature: Typically maintained between 30-40°C.

- pH: Controlled within a range optimal for the specific enzyme, usually around 6.0-8.0.

- Agitation: The mixture is stirred to ensure proper mixing.

- Reaction Time: The reaction is monitored (e.g., by HPLC) and typically proceeds for 4-12 hours.[2][9]

4. Product Isolation and Purification:

- After the reaction, the biocatalyst is removed by centrifugation or filtration.

- The product, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

- The organic phase is dried and the solvent is evaporated to yield the crude product.

- Further purification can be achieved by column chromatography.

Quantitative Data for Biocatalytic Synthesis

| Catalyst System | Substrate Concentration | Yield | Enantiomeric Excess (e.e.) / Diastereomeric Excess (d.e.) | Reference |

| Carbonyl Reductase & Cofactor Co-immobilization | - | 98.54% | > 99% e.e. | [1] |

| Recombinant E. coli with Carbonyl Reductase R9M and Glucose Dehydrogenase | 400 g/L | 98.5% | > 99.0% e.e. | [2] |

| Stereoselective Short Chain Carbonyl Reductase (SCR) | 400 g/L | 97.5% | > 99.5% d.e. | [6] |

Visualization of Biocatalytic Synthesis Workflow

Caption: Workflow for the biocatalytic synthesis of a (3R,5S)-3,5-dihydroxyhexanoic acid derivative.

Chemical synthesis routes often involve catalytic hydrogenation using chiral catalysts to achieve the desired stereochemistry.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on a patented method for the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.[9]

1. Reaction Setup:

- In a high-pressure reactor, dissolve tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in a deoxygenated organic solvent such as methanol.[9]

- Add a chiral ruthenium catalyst, for example, Ru[(R)-TolBINAP]Cl2.[9] The molar ratio of substrate to catalyst is typically high (e.g., 1:0.0003 to 1:0.0005).[9]

2. Reaction Conditions:

- Hydrogen Pressure: The reactor is pressurized with hydrogen gas to 3-5 MPa.[9]

- Temperature: The reaction mixture is heated to 40-60°C.[9]

- Agitation: The mixture is stirred continuously.

- Reaction Time: The reaction is allowed to proceed for 4-7 hours, or until hydrogen uptake ceases.[9]

3. Product Isolation and Purification:

- After the reaction is complete, the catalyst is removed by filtration.

- The solvent is removed under reduced pressure.

- The resulting crude product can be purified by standard techniques such as crystallization or chromatography to yield high-purity tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.

Quantitative Data for Chemical Synthesis

| Catalyst | Hydrogen Pressure | Temperature | Yield | Diastereoselectivity | Reference |

| Ru[(R)-TolBINAP]Cl2 | 4 MPa | 60°C | 91.8% | >99% | [9] |

Visualization of Chemical Synthesis Pathway

Caption: Chemical synthesis via catalytic hydrogenation.

Applications in Drug Development

The primary application of (3R,5S)-3,5-dihydroxyhexanoic acid and its derivatives is as a key chiral building block for the synthesis of HMG-CoA reductase inhibitors, commonly known as statins.[4][10] The dihydroxy acid moiety mimics the structure of the natural substrate, HMG-CoA, allowing it to bind to and inhibit the HMG-CoA reductase enzyme, which is a rate-limiting step in cholesterol biosynthesis.[3]

Visualization of the Role in Statin Synthesis

Caption: Convergent synthesis of statins using the chiral building block.

The use of a pre-synthesized, enantiomerically pure side chain building block allows for a convergent synthesis strategy, which is often more efficient and provides better overall yields compared to linear approaches where the stereochemistry is introduced later in the synthesis.[10]

Conclusion

(3R,5S)-3,5-Dihydroxyhexanoic acid is a critically important chiral building block, the demand for which is driven by the global market for statin drugs. Advances in both biocatalytic and chemical synthesis have enabled its efficient and highly stereoselective production on an industrial scale. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of this molecule is essential for the innovation and optimization of manufacturing processes for a vital class of pharmaceuticals.

References

- 1. Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. (3R,5S)-3,5-Dihydroxyhexanoic acid | C6H12O4 | CID 22850990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]

- 10. US20070142662A1 - Process for the preparation of 7-amino syn 3,5-dihydroxy heptanoic acid derivatives via 6-cyano syn 3,5-dihydroxy hexanoic acid derivatives - Google Patents [patents.google.com]

The Natural Occurrence of Dihydroxyhexanoic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of dihydroxyhexanoic acids, focusing on their isomers, biological sources, quantitative data, and associated analytical methodologies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Introduction to Dihydroxyhexanoic Acids

Dihydroxyhexanoic acids are six-carbon carboxylic acids containing two hydroxyl groups. The position of these hydroxyl groups gives rise to a variety of isomers, each with potentially unique chemical properties and biological roles. While many isomers are theoretically possible, only a select few have been identified in natural biological systems. This guide focuses on the documented natural occurrences of these compounds.

Naturally Occurring Dihydroxyhexanoic Acid Isomers

Our comprehensive review of scientific literature has identified two primary dihydroxyhexanoic acid isomers with confirmed natural occurrences: 4,5-dihydroxyhexanoic acid and 3,5-dihydroxyhexanoic acid.

4,5-Dihydroxyhexanoic Acid

Occurrence: 4,5-Dihydroxyhexanoic acid is a recognized biomarker found in the urine of individuals with Succinic Semialdehyde Dehydrogenase (SSADH) deficiency, a rare inborn error of metabolism.[1][2][3] This metabolic disorder leads to the accumulation of gamma-hydroxybutyric acid (GHB) and other related metabolites, including 4,5-dihydroxyhexanoic acid.[3] Both threo- and erythro-isomers of 4,5-dihydroxyhexanoic acid have been identified in the urine of affected patients.[1] It is believed to be formed from the reaction of accumulated succinic semialdehyde with an intermediate of the pyruvate (B1213749) dehydrogenase pathway.[1][2]

Quantitative Data: While precise concentration ranges for 4,5-dihydroxyhexanoic acid in the urine of SSADH deficiency patients are not extensively documented, it is consistently reported as being present in "small amounts" or at "elevated levels" compared to healthy individuals.[4] The primary diagnostic marker, 4-hydroxybutyric acid (GHB), is found in concentrations ranging from 100 to 1200 mmol/mol of creatinine (B1669602) in patients, compared to a normal range of 0-7 mmol/mol of creatinine.[2][4]

| Isomer | Natural Source | Matrix | Concentration | Isomers Detected |

| 4,5-Dihydroxyhexanoic Acid | Human (with SSADH deficiency) | Urine | "Small amounts" or "elevated levels"[4] | threo- and erythro-[1] |

3,5-Dihydroxyhexanoic Acid

Occurrence: 3,5-Dihydroxyhexanoic acid has been identified as a key component of the cell wall in certain pathogenic fungi, including Colletotrichum species and the rice blast fungus Magnaporthe oryzae. It exists in a polymeric form and is essential for generating the turgor pressure required for the fungus's specialized infection structure, the appressorium, to penetrate the host plant's surface. The biosynthesis of this polymer is dependent on the genes PKS2 and PBG13.

Quantitative Data: Specific quantitative data on the concentration of poly-3,5-dihydroxyhexanoic acid within the fungal cell wall is not currently available in the reviewed literature.

| Isomer | Natural Source | Location | Biological Role |

| 3,5-Dihydroxyhexanoic Acid (as a polymer) | Pathogenic Fungi (Colletotrichum sp., Magnaporthe oryzae) | Appressorium Cell Wall | Generation of turgor pressure for host penetration |

Other Dihydroxyhexanoic Acid Isomers

Extensive searches for the natural occurrence of other dihydroxyhexanoic acid isomers, such as 2,4-, 2,5-, 2,6-, and 3,4-dihydroxyhexanoic acid, did not yield definitive evidence of their presence in specific biological matrices. These compounds are primarily listed in chemical databases and may not be naturally occurring or have yet to be discovered in a biological context. One study did isolate 2-amino-5-hydroxyhexanoic acid from the seeds of Crotalaria juncea, but this is an amino acid derivative.[5]

Experimental Protocols

This section details the methodologies for the extraction, derivatization, and analysis of the naturally occurring dihydroxyhexanoic acids discussed.

Analysis of 4,5-Dihydroxyhexanoic Acid in Urine by GC-MS

The following protocol is a generalized procedure for the analysis of organic acids in urine, which can be applied for the detection and quantification of 4,5-dihydroxyhexanoic acid.

3.1.1. Sample Preparation and Extraction

-

Urine Collection: Collect a random urine sample in a sterile, preservative-free container. Samples should be stored frozen prior to analysis.

-

Normalization: Determine the creatinine concentration of the urine sample to normalize the volume of urine to be extracted (e.g., to 1 µmole of creatinine).

-

Internal Standard Addition: Add an appropriate internal standard, such as a stable isotope-labeled dihydroxyhexanoic acid or a structurally similar compound not present in urine, to the normalized urine sample.

-

Oximation (for ketoacids): To derivatize any keto groups that may interfere, treat the sample with hydroxylamine (B1172632) hydrochloride.

-

Acidification: Acidify the urine sample to a pH of approximately 1-2 with a strong acid (e.g., HCl).

-

Liquid-Liquid Extraction: Extract the organic acids from the acidified urine using an organic solvent such as ethyl acetate. This step should be repeated two to three times to ensure complete extraction.

-

Drying: Pool the organic extracts and dry them under a stream of nitrogen or using a vacuum concentrator.

3.1.2. Derivatization

To make the dihydroxyhexanoic acids volatile for GC-MS analysis, the hydroxyl and carboxyl groups must be derivatized. A common method is silylation.

-

Reagent Addition: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine, to the dried extract.

-

Incubation: Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow for complete derivatization.

3.1.3. GC-MS Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the components of the mixture. A temperature gradient program is typically employed to achieve good separation.

-

Mass Spectrometry: As the derivatized compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.

-

Identification and Quantification: Identify the trimethylsilyl (B98337) derivative of 4,5-dihydroxyhexanoic acid by comparing its retention time and mass spectrum to that of an authentic standard. Quantify the compound by comparing the peak area of a characteristic ion to the peak area of the corresponding ion from the internal standard.

Proposed Protocol for the Analysis of Poly-3,5-Dihydroxyhexanoic Acid in Fungal Cell Walls

3.2.1. Fungal Culture and Cell Wall Isolation

-

Fungal Growth: Culture the fungus (e.g., Magnaporthe oryzae) under conditions that promote appressoria formation.

-

Harvesting: Harvest the fungal mycelium and appressoria.

-

Cell Disruption: Disrupt the fungal cells using mechanical methods (e.g., bead beating) in a suitable buffer.

-

Cell Wall Separation: Separate the cell walls from the cytoplasmic contents by centrifugation. Wash the cell wall pellet repeatedly with buffer and then with water to remove any remaining cytoplasmic debris.

3.2.2. Hydrolysis of the Polymer

To analyze the monomeric 3,5-dihydroxyhexanoic acid, the polymer must be hydrolyzed.

-

Alkaline Hydrolysis: Treat the isolated cell walls with a solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) at an elevated temperature (e.g., 90-100°C) for several hours to break the ester bonds of the polymer.

-

Neutralization and Acidification: Cool the mixture and neutralize it with a strong acid (e.g., HCl). Further acidify the solution to a pH of 1-2 to protonate the carboxylic acid.

3.2.3. Extraction and Analysis

-

Extraction: Extract the hydrolyzed 3,5-dihydroxyhexanoic acid from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Derivatization and GC-MS Analysis: Follow the derivatization and GC-MS analysis steps as outlined in section 3.1.2 and 3.1.3. Identification and quantification would require the synthesis of a 3,5-dihydroxyhexanoic acid standard.

Signaling Pathways

The involvement of 3,5-dihydroxyhexanoic acid in the generation of turgor pressure in the appressoria of pathogenic fungi places it within a complex network of signaling pathways that regulate fungal pathogenicity. The formation of the appressorium and the subsequent generation of turgor are tightly controlled by conserved signaling cascades, primarily the cAMP/PKA and the Pmk1 MAPK pathways.[6][7][8]

These pathways are activated by physical and chemical cues from the host surface, such as hydrophobicity and the presence of cutin monomers.[6][7] The activation of these pathways leads to the expression of genes necessary for appressorium development and function, including the PKS2 and PBG13 genes responsible for the biosynthesis of the poly-3,5-dihydroxyhexanoic acid layer in the cell wall. This specialized layer, along with melanin, creates a semipermeable barrier that allows for the buildup of high osmotic pressure, leading to the immense turgor required for mechanical penetration of the host cuticle.

Conclusion

The natural occurrence of dihydroxyhexanoic acids is currently documented for two specific isomers, 4,5-dihydroxyhexanoic acid and 3,5-dihydroxyhexanoic acid, each associated with distinct biological contexts. 4,5-Dihydroxyhexanoic acid serves as a diagnostic marker for SSADH deficiency in humans, while poly-3,5-dihydroxyhexanoic acid plays a crucial structural and functional role in the pathogenicity of certain fungi. The provided experimental protocols offer a starting point for the analysis of these compounds, and the elucidated signaling pathway highlights the intricate regulation of fungal infection processes. Further research is warranted to explore the natural occurrence of other dihydroxyhexanoic acid isomers and to fully quantify the concentrations and biological roles of the known naturally occurring isomers.

References

- 1. Urinary organic acids in succinic semialdehyde dehydrogenase deficiency: evidence of alpha-oxidation of 4-hydroxybutyric acid, interaction of succinic semialdehyde with pyruvate dehydrogenase and possible secondary inhibition of mitochondrial beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Human Metabolome Database: Showing metabocard for 4,5-dihydroxyhexanoic acid (HMDB0240745) [hmdb.ca]

- 4. Succinic Semialdehyde Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Regulatory network of genes associated with stimuli sensing, signal transduction and physiological transformation of appressorium in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple Plant Surface Signals are Sensed by Different Mechanisms in the Rice Blast Fungus for Appressorium Formation | PLOS Pathogens [journals.plos.org]

The Emergence of a Key Chiral Synthon: A Technical Guide to (3R,5S)-3,5-Dihydroxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5S)-3,5-Dihydroxyhexanoic acid, a chiral molecule of significant interest in medicinal chemistry, represents a cornerstone in the synthesis of a blockbuster class of pharmaceuticals: the statins. These drugs, which include atorvastatin (B1662188) and rosuvastatin (B1679574), are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the biosynthesis of cholesterol. The specific stereochemistry of the dihydroxyhexanoic acid side chain is crucial for the pharmacological activity of these synthetic statins, mimicking the structure of the natural substrate, mevalonic acid. This technical guide provides an in-depth exploration of the discovery, history, and key technical data related to (3R,5S)-3,5-Dihydroxyhexanoic acid, offering valuable insights for professionals in drug development and organic synthesis.

Discovery and History

The history of (3R,5S)-3,5-Dihydroxyhexanoic acid is intrinsically linked to the development of synthetic HMG-CoA reductase inhibitors. Unlike many compounds with a storied discovery from natural products, the significance of this specific stereoisomer emerged from the rational design and synthesis of statin drugs. The challenge for medicinal chemists was to create a stable, synthetically accessible molecule that could effectively mimic the 3,5-dihydroxy carboxylate structure of mevalonic acid, the natural ligand of HMG-CoA reductase.

The development of the first fully synthetic statins in the late 20th century necessitated a robust and stereocontrolled method to produce the chiral dihydroxy acid side chain.[1] This led to intensive research into asymmetric synthesis, with (3R,5S)-3,5-Dihydroxyhexanoic acid and its derivatives being identified as ideal chiral building blocks, or "synthons." Early synthetic strategies were often lengthy and complex, but the drive for more efficient and scalable processes for blockbuster drugs like atorvastatin and rosuvastatin led to the development of elegant chemoenzymatic and catalytic asymmetric methods.[1][2][3][4][5] The "discovery" of this molecule, therefore, is less a single event and more a gradual recognition of its pivotal role in enabling the large-scale production of life-saving cholesterol-lowering medications.

Physicochemical Properties

While much of the available data pertains to esterified or protected forms of the molecule due to its primary use in synthesis, the fundamental properties of the parent acid, (3R,5S)-3,5-Dihydroxyhexanoic acid, have been characterized.

Table 1: Physicochemical Properties of (3R,5S)-3,5-Dihydroxyhexanoic Acid

| Property | Value | Source |

| Molecular Formula | C6H12O4 | [6] |

| Molecular Weight | 148.16 g/mol | [6] |

| CAS Number | 821772-71-8 | [6] |

| XLogP3-AA (Computed) | -0.8 | [6] |

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 4 | [6] |

| Exact Mass | 148.07355886 Da | [6] |

| Topological Polar Surface Area | 77.8 Ų | [6] |

Biological Significance and the Mevalonate (B85504) Pathway

The primary biological relevance of (3R,5S)-3,5-Dihydroxyhexanoic acid is as a key structural component of HMG-CoA reductase inhibitors. It does not have a known direct biological role itself but is designed to mimic the transition state of the natural substrate, (3R)-Mevalonic acid, in the active site of the HMG-CoA reductase enzyme. By competitively inhibiting this enzyme, statins block the conversion of HMG-CoA to mevalonate, which is the committed step in the biosynthesis of cholesterol and other isoprenoids. This pathway, known as the mevalonate pathway, is a critical metabolic route in eukaryotes.

References

- 1. pnas.org [pnas.org]

- 2. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. (3R,5S)-3,5-Dihydroxyhexanoic acid | C6H12O4 | CID 22850990 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (3R,5S)-3,5-Dihydroxyhexanoic Acid

This whitepaper provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for (3R,5S)-3,5-Dihydroxyhexanoic acid, a chiral building block of significant interest in the synthesis of pharmaceuticals, particularly statins. Due to the limited availability of published experimental spectra for this specific stereoisomer, this guide presents predicted data based on the analysis of its functional groups and comparison with analogous compounds. The information is intended to guide researchers, scientists, and drug development professionals in the characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for (3R,5S)-3,5-Dihydroxyhexanoic acid. These values are estimations based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| H-1 (CH₃) | Doublet | ~1.2 |

| H-2 (CH₂) | Multiplet | ~1.5 - 1.7 |

| H-3 (CHOH) | Multiplet | ~4.0 - 4.2 |

| H-4 (CH₂) | Multiplet | ~2.3 - 2.5 |

| H-5 (CHOH) | Multiplet | ~3.8 - 4.0 |

| OH (Alcohol) | Broad Singlet | Variable (2.0 - 5.0) |

| OH (Acid) | Broad Singlet | Variable (>10.0) |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~23 |

| C-2 (CH₂) | ~45 |

| C-3 (CHOH) | ~68 |

| C-4 (CH₂) | ~42 |

| C-5 (CHOH) | ~65 |

| C-6 (COOH) | ~175 |

Table 3: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (sp³) | Stretching | 2850-3000 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C-O | Stretching | 1050-1250 |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ionization Mode | Fragment | Predicted m/z |

| ESI- | [M-H]⁻ | 147.06 |

| ESI+ | [M+H]⁺ | 149.08 |

| ESI+ | [M+Na]⁺ | 171.06 |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data for a small, polar organic acid like (3R,5S)-3,5-Dihydroxyhexanoic acid.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). The choice of solvent will affect the chemical shifts of exchangeable protons (OH). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[1]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of proton signals.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[2] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[3] For liquid samples, a thin layer can be placed between two salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[4] A background spectrum of the empty sample holder (or KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is well-suited for polar molecules like (3R,5S)-3,5-Dihydroxyhexanoic acid.[5] High-resolution mass spectrometers (e.g., TOF or Orbitrap) can provide accurate mass measurements.

-

Data Acquisition: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC) for separation from any impurities. Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a purified organic compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics of (3R,5S)-3,5-Dihydroxyhexanoic acid and general protocols for their acquisition. Researchers can use this information as a benchmark for their own analytical work in the synthesis and characterization of this and related compounds.

References

An In-depth Technical Guide on the Solubility and Stability of (3R,5S)-3,5-Dihydroxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,5S)-3,5-Dihydroxyhexanoic acid is a chiral organic compound of interest in pharmaceutical development, notably as a key structural motif in the side chain of statin drugs. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability characteristics of (3R,5S)-3,5-Dihydroxyhexanoic acid, including detailed experimental protocols for their determination and an analysis of its degradation pathways.

Physicochemical Properties

(3R,5S)-3,5-Dihydroxyhexanoic acid is a C6 carboxylic acid with two hydroxyl groups, contributing to its polarity and potential for hydrogen bonding.[1] Key computed physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H12O4 | PubChem[1] |

| Molecular Weight | 148.16 g/mol | PubChem[1] |

| XLogP3 | -0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

Solubility Profile

The solubility of (3R,5S)-3,5-Dihydroxyhexanoic acid is dictated by its polar carboxylic acid and hydroxyl functional groups, which allow for hydrogen bonding with polar solvents.

Predicted Solubility

Based on the general principles of "like dissolves like," (3R,5S)-3,5-Dihydroxyhexanoic acid is expected to be soluble in polar protic solvents such as water, ethanol (B145695), and methanol (B129727), and less soluble in nonpolar organic solvents. The presence of a relatively short carbon chain (six carbons) suggests that it will retain some aqueous solubility. Carboxylic acids with one to four carbon atoms are typically completely miscible with water, while solubility decreases as the carbon chain length increases.

The following table presents the predicted solubility of (3R,5S)-3,5-Dihydroxyhexanoic acid in a range of common solvents. Note: These are qualitative predictions, and experimental determination is necessary for quantitative values.

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The polar carboxyl and hydroxyl groups can form strong hydrogen bonds with water.[2] |

| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | A polar protic solvent capable of hydrogen bonding. |

| Isopropanol | Moderately Soluble | Lower polarity compared to methanol and ethanol may reduce solubility. |

| Acetone | Moderately Soluble | A polar aprotic solvent, can act as a hydrogen bond acceptor. |

| Acetonitrile | Sparingly Soluble | A polar aprotic solvent with weaker hydrogen bonding capability. |

| Dichloromethane | Insoluble | A nonpolar solvent. |

| Hexane | Insoluble | A nonpolar solvent. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3][4][5][6][7]

Objective: To determine the equilibrium solubility of (3R,5S)-3,5-Dihydroxyhexanoic acid in various solvents at a controlled temperature.

Materials:

-

(3R,5S)-3,5-Dihydroxyhexanoic acid (solid)

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile)

-

Shaker bath or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC with a suitable column and detector (e.g., UV or RI) or other validated quantitative analytical method.

Procedure:

-

Add an excess amount of solid (3R,5S)-3,5-Dihydroxyhexanoic acid to a known volume of the selected solvent in a sealed flask. The excess solid is crucial to ensure that a saturated solution is formed.

-

Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[3][6]

-

After equilibration, cease agitation and allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the sample and then take an aliquot from the clear supernatant.

-

Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of (3R,5S)-3,5-Dihydroxyhexanoic acid in the diluted sample using a validated HPLC method.

-

Repeat the experiment in triplicate for each solvent.

Data Analysis: The solubility is reported as the mean concentration of the triplicate samples, typically in mg/mL or mol/L.

Stability Profile

The stability of (3R,5S)-3,5-Dihydroxyhexanoic acid is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. A critical aspect of its stability is the potential for intramolecular cyclization to form a lactone.

pH-Dependent Stability: Lactonization

In acidic conditions, the carboxylic acid and the hydroxyl group at the 5-position can undergo an intramolecular esterification reaction to form a six-membered ring lactone. This reaction is reversible and the equilibrium between the open-chain hydroxy acid and the cyclic lactone is pH-dependent.[8] In neutral to alkaline conditions, the equilibrium favors the open, ionized carboxylate form, which is more water-soluble.[8]

Thermal and Oxidative Stability

As a polyhydroxyalkanoate monomer, (3R,5S)-3,5-Dihydroxyhexanoic acid may be susceptible to thermal degradation at elevated temperatures.[9][10][11] The degradation pathways could involve dehydration and decarboxylation. Oxidative degradation can also occur, particularly at the hydroxylated carbon atoms.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[12][13][14][15] These studies involve exposing the compound to stress conditions that are more severe than those used in accelerated stability testing.

Recommended Stress Conditions for (3R,5S)-3,5-Dihydroxyhexanoic Acid:

| Stress Condition | Typical Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 80°C | Lactonization, dehydration[16] |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 80°C | Formation of carboxylate salt, potential for epimerization or other rearrangements |

| Oxidation | 3-30% H2O2, room temperature | Oxidation of hydroxyl groups to ketones |

| Thermal Degradation | Dry heat, e.g., 105°C | Dehydration, decarboxylation[9][10] |

| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines | Photolytic cleavage or rearrangement |

Experimental Protocol for Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[17]

Objective: To evaluate the stability of (3R,5S)-3,5-Dihydroxyhexanoic acid under various environmental conditions and to identify its degradation products.

Materials:

-

(3R,5S)-3,5-Dihydroxyhexanoic acid

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H2O2) for forced degradation studies

-

Validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

Procedure:

-

Sample Preparation: Prepare multiple batches of (3R,5S)-3,5-Dihydroxyhexanoic acid. Package the samples in containers that are representative of the intended storage and distribution packaging.

-

Long-Term Stability Testing:

-

Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

-

Accelerated Stability Testing:

-

Storage Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

Testing Frequency: 0, 3, and 6 months.

-

-

Forced Degradation Studies:

-

Expose the compound to the stress conditions outlined in the table above.

-

Monitor the degradation at various time points to achieve a target degradation of 5-20%.

-

-

Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the assay of (3R,5S)-3,5-Dihydroxyhexanoic acid and to quantify any degradation products.

Data Analysis:

-

Evaluate the change in assay and the formation of degradation products over time.

-

The data from accelerated studies can be used to predict the shelf-life under long-term storage conditions.

-

Characterize the structure of significant degradation products.

Conclusion

The solubility and stability of (3R,5S)-3,5-Dihydroxyhexanoic acid are critical parameters for its successful development as a pharmaceutical intermediate or active ingredient. Its predicted solubility in polar solvents and its pH-dependent equilibrium with its corresponding lactone are key characteristics that must be experimentally verified. A systematic approach to stability testing, following ICH guidelines and incorporating forced degradation studies, will ensure a comprehensive understanding of its degradation pathways and allow for the development of a stable formulation with an appropriate shelf-life. The experimental protocols provided in this guide offer a robust framework for obtaining the necessary data for regulatory submissions and for advancing the development of products containing this important chiral molecule.

References

- 1. (3R,5S)-3,5-Dihydroxyhexanoic acid | C6H12O4 | CID 22850990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 4,5-dihydroxyhexanoic acid (HMDB0240745) [hmdb.ca]

- 3. who.int [who.int]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thermal degradation of environmentally degradable poly(hydroxyalkanoic acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermal degradation of poly(3-hydroxyalkanoates): preparation of well-defined oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ajpaonline.com [ajpaonline.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. scispace.com [scispace.com]

- 16. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ema.europa.eu [ema.europa.eu]

(3R,5S)-3,5-Dihydroxyhexanoic Acid: A Synthetic Gateway to Mevalonate Pathway Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mevalonate (B85504) pathway is a fundamental metabolic cascade essential for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids. These molecules are vital for numerous cellular functions, including membrane integrity, cell signaling, protein prenylation, and electron transport. The pathway's rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR), has been a primary target for therapeutic intervention, most notably through the development of statin drugs for the management of hypercholesterolemia. While not a natural intermediate of this pathway, (3R,5S)-3,5-Dihydroxyhexanoic acid and its derivatives are crucial chiral building blocks in the synthetic manufacturing of several leading statin medications. This technical guide provides a comprehensive overview of the mevalonate pathway, its key components, and elucidates the pivotal role of (3R,5S)-3,5-Dihydroxyhexanoic acid in the chemical synthesis of potent mevalonate pathway inhibitors.

The Mevalonate Pathway: A Core Metabolic Hub

The mevalonate pathway commences with the condensation of three acetyl-CoA molecules to form HMG-CoA, which is then converted to mevalonate in a reaction catalyzed by HMG-CoA reductase.[1] This irreversible step is the principal point of regulation for the entire pathway. Mevalonate is subsequently phosphorylated in two successive steps by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK), followed by a decarboxylation reaction catalyzed by mevalonate pyrophosphate decarboxylase (MPD) to yield isopentenyl pyrophosphate (IPP). IPP is then isomerized to dimethylallyl pyrophosphate (DMAPP) by isopentenyl pyrophosphate isomerase (IPI). IPP and DMAPP serve as the fundamental five-carbon building blocks for the synthesis of a vast array of isoprenoids, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.

The regulation of the mevalonate pathway is a tightly controlled process involving transcriptional regulation of key enzymes, feedback inhibition by downstream products, and post-translational modifications of pathway enzymes.[1] Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that upregulate the expression of genes involved in cholesterol synthesis, including HMG-CoA reductase, in response to low cellular sterol levels.[1] Furthermore, HMG-CoA reductase activity is allosterically inhibited by downstream metabolites such as cholesterol, farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).[1]

(3R,5S)-3,5-Dihydroxyhexanoic Acid: A Synthetic Intermediate, Not a Natural Metabolite

Extensive literature review indicates that (3R,5S)-3,5-Dihydroxyhexanoic acid is not a naturally occurring intermediate in the canonical mevalonate pathway. Its significance lies in its role as a key chiral precursor in the industrial synthesis of various statin drugs, including rosuvastatin (B1679574) and atorvastatin. The stereochemistry of this molecule is critical for the inhibitory activity of these synthetic drugs, mimicking the structure of the natural substrate, HMG-CoA, and enabling potent and selective inhibition of HMG-CoA reductase.